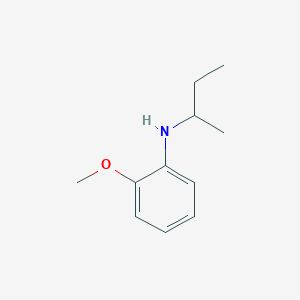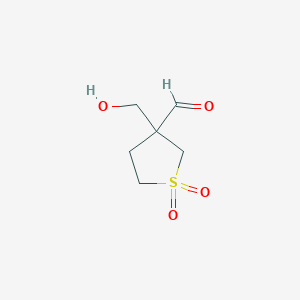
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is a sulfur-containing heterocyclic compound It is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and functional groups such as hydroxymethyl and carbaldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the reaction of thiolane derivatives with appropriate reagents to introduce the hydroxymethyl and carbaldehyde groups. One common method involves the oxidation of thiolane derivatives using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acids.
Reduction: The carbaldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Thiolane derivatives with substituted groups.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with biological molecules through its functional groups. The hydroxymethyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfur atom in the thiolane ring can also participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-2-carbaldehyde: Similar structure but with the carbaldehyde group at a different position.
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-4-carbaldehyde: Another positional isomer.
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiane-3-carbaldehyde: Contains a six-membered ring instead of a five-membered ring
Uniqueness
3-(Hydroxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its specific arrangement of functional groups and the presence of a five-membered thiolane ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its isomers and analogs .
Propiedades
Fórmula molecular |
C6H10O4S |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C6H10O4S/c7-3-6(4-8)1-2-11(9,10)5-6/h3,8H,1-2,4-5H2 |
Clave InChI |
BGNVNXLYJGJELP-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1(CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


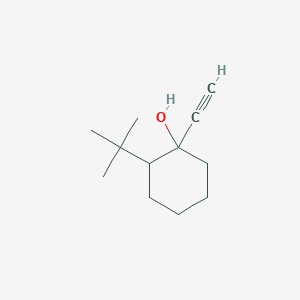
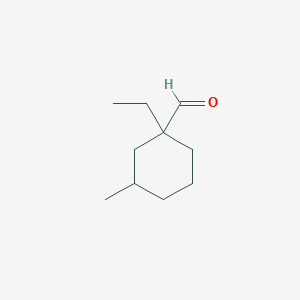
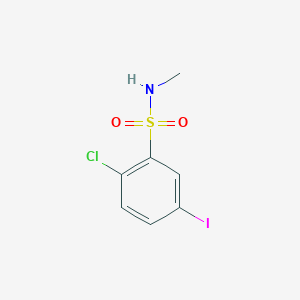

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
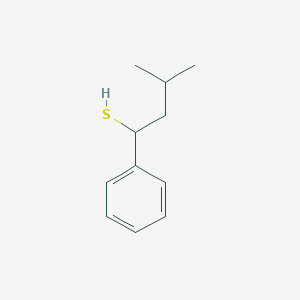
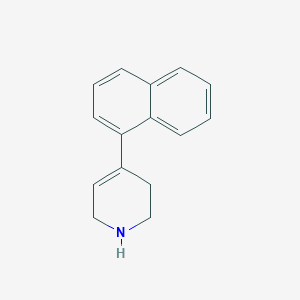


![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
